molecular formula C22H17NO2 B5593856 9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide

9-oxo-N-(2-phenylethyl)-9H-fluorene-4-carboxamide

Cat. No. B5593856
M. Wt: 327.4 g/mol
InChI Key: KUKFZMAJYOZQBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorene derivatives often involves nucleophilic aromatic substitution, condensation reactions, and direct polycondensation techniques. For instance, a new bis(ether-carboxylic acid) derived from fluorene was synthesized through nucleophilic fluorodisplacement, followed by alkaline hydrolysis, leading to aromatic polyamides with significant solubility and thermal properties (Hsiao, Yang, & Lin, 1999). Another approach includes Pd(0)-catalyzed cross-coupling of diboronates with dibromobiphenyls, offering an efficient route to 9H-fluorene derivatives (Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by their planar fluorene core and substituents that influence their physical and chemical behavior. The crystal structure of 9-oxofluorene-4-carboxylic acid, for example, has been determined, highlighting the importance of hydrogen-bonded cyclic dimers in its structure (Kennard, Smith, & Katekar, 1981).

Chemical Reactions and Properties

Fluorene derivatives undergo various chemical reactions, including cycloadditions, cross-couplings, and nucleophilic substitutions, which modify their structural and functional attributes. The regioselectivity of 1,3-dipolar cycloaddition of fluorene-iminium ylides to dipolarophiles demonstrates the versatility of fluorene compounds in synthetic chemistry (Novikov et al., 2006).

Physical Properties Analysis

The physical properties of fluorene derivatives, such as solubility, film-forming ability, and thermal stability, are significantly influenced by their molecular structure. Polymers derived from fluorene compounds, for example, show excellent solubility in organic solvents and high glass transition temperatures, making them suitable for high-performance material applications (Yang, Su, & Hsu, 2006).

properties

IUPAC Name

9-oxo-N-(2-phenylethyl)fluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c24-21-17-10-5-4-9-16(17)20-18(21)11-6-12-19(20)22(25)23-14-13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKFZMAJYOZQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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